2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde
Overview
Description
2-(2,5-Dichlorophenyl)-1H-indole-3-carbaldehyde: is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of a dichlorophenyl group attached to the indole ring, which is further substituted with a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of 2,5-dichlorophenylhydrazine: This intermediate is prepared by reacting 2,5-dichloronitrobenzene with hydrazine hydrate under reflux conditions.
Cyclization to indole: The 2,5-dichlorophenylhydrazine is then subjected to Fischer indole synthesis, where it reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst to form the indole ring.
Formylation: The final step involves the formylation of the indole ring at the 3-position using a Vilsmeier-Haack reaction, which employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2-(2,5-dichlorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(2,5-dichlorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2,5-Dichlorophenyl)-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various indole-based compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structural similarity to bioactive indole derivatives makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It serves as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
2,5-Dichlorophenylhydrazine: An intermediate in the synthesis of 2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde.
2,5-Dichlorophenyl isocyanate: Another derivative of 2,5-dichlorophenyl used in organic synthesis.
2,5-Dichlorophenol: A related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of both the indole ring and the dichlorophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c16-9-5-6-13(17)11(7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJYMODMCNPOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C=CC(=C3)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234479 | |
Record name | 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590390-83-3 | |
Record name | 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590390-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dichlorophenyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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